(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-phenacyloxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-21-11-8-16(12-23(21)29-2)13-24-25(27)19-10-9-18(14-22(19)31-24)30-15-20(26)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3/b24-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHVIPGBUAVPOO-CFRMEGHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
Benzofuran derivatives have been extensively studied for their antioxidant , anti-inflammatory , antitumor , and antimicrobial activities. The specific compound has shown promising results in various biological assays.
Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress-related diseases. Studies have shown that benzofuran derivatives can scavenge free radicals effectively. For instance, a related benzofuran compound demonstrated significant DPPH scavenging activity, indicating its potential as an antioxidant (Table 1) .
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 54.88 ± 3.1 |
| 50 | 97.4 ± 2.1 |
| 100 | 97 ± 2.3 |
| 200 | 97 ± 1.7 |
| 500 | 97.2 ± 1.9 |
| 1000 | 97 ± 2.3 |
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. Research indicates that these compounds can significantly reduce levels of tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8), showcasing their potential in treating chronic inflammatory conditions .
The biological activities of this compound may be linked to several mechanisms:
- Inhibition of Oxidative Stress : By scavenging free radicals, the compound can mitigate oxidative damage.
- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines, thus reducing inflammation.
- Apoptosis Induction : Some studies suggest that benzofuran derivatives can induce apoptosis in cancer cells by triggering intrinsic pathways .
Case Studies
Several studies highlight the efficacy of benzofuran derivatives in preclinical models:
- Cancer Cell Lines : A study evaluated the cytotoxic effects of related benzofuran compounds on various cancer cell lines, demonstrating significant antiproliferative activity against K562 leukemia cells .
- Animal Models : In vivo studies have shown that these compounds can reduce tumor growth in xenograft models by modulating immune responses and inhibiting angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
